molecular formula C9H21N B13594499 5-Methyloctan-1-amine

5-Methyloctan-1-amine

Cat. No.: B13594499
M. Wt: 143.27 g/mol
InChI Key: LSFDHWHYAUSGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyloctan-1-amine is an organic compound with the chemical formula C9H21N. It is a secondary amine, characterized by a methyl group attached to the nitrogen atom. This compound is a colorless liquid with a distinctive amine odor and is known for its lipophilicity and surface activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloctan-1-amine can be achieved through various methods:

    Reduction of Nitriles or Amides: This involves the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Reactions Involving Alkyl Groups: Alkylation of primary amines with alkyl halides in the presence of a base.

    Nucleophilic Attack by an Azide Ion on an Alkyl Halide: Followed by reduction of the resulting azide.

    Reductive Amination of Aldehydes or Ketones: Using reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the reductive amination process, where an aldehyde or ketone is reacted with a primary amine in the presence of a reducing agent and a catalyst. This method is favored for its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amides.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and bases are used in substitution reactions.

Major Products:

Scientific Research Applications

5-Methyloctan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyloctan-1-amine involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. This compound is known to affect neurotransmitter systems, which may contribute to its neuroprotective effects .

Comparison with Similar Compounds

  • N-Methylhexan-1-amine
  • N-Methylheptan-1-amine
  • N-Methylnonan-1-amine

Comparison: 5-Methyloctan-1-amine is unique due to its specific chain length and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct lipophilicity and surface activity compared to other similar compounds. Its unique properties make it suitable for specific applications in chemistry and industry.

Properties

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

5-methyloctan-1-amine

InChI

InChI=1S/C9H21N/c1-3-6-9(2)7-4-5-8-10/h9H,3-8,10H2,1-2H3

InChI Key

LSFDHWHYAUSGMH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCN

Origin of Product

United States

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